molecular formula C19H23ClN4O3 B2760470 N-[(4-chlorophenyl)methyl]-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide CAS No. 2097900-15-5

N-[(4-chlorophenyl)methyl]-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide

Cat. No.: B2760470
CAS No.: 2097900-15-5
M. Wt: 390.87
InChI Key: MCRWJSYLHLLEAB-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide (CAS 2097900-15-5) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C19H23ClN4O3 and a molecular weight of 390.8639 g/mol, this molecule features a complex structure that includes a piperidine carboxamide core linked to a 3-cyclopropyl-2,4-dioxoimidazolidinyl group . This specific architecture is characteristic of compounds investigated for their potential as targeted protein inhibitors. Scientific literature indicates that analogues containing the 2,4-dioxoimidazolidine (hydantoin) moiety and piperidine scaffold have been explored as potent inhibitors for various therapeutic targets, such as the ADAMTS enzyme for the treatment of osteoarthritis and Autotaxin for application in oncology . The presence of the (4-chlorophenyl)methyl group further enhances its potential for bioactivity and receptor binding affinity. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or human use. Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and biochemical screening assays to further explore its specific mechanism of action and research value.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3/c20-14-3-1-13(2-4-14)11-21-18(26)22-9-7-15(8-10-22)23-12-17(25)24(19(23)27)16-5-6-16/h1-4,15-16H,5-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRWJSYLHLLEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. How should researchers prioritize compound analogs for in vivo studies?

  • Criteria :
  • Pharmacokinetics : Oral bioavailability >20% in rodent models .
  • Toxicity : LD₅₀ >500 mg/kg in acute toxicity assays .
  • Biomarker correlation : Demonstrated target modulation in ex vivo tissues (e.g., 50% reduction in phosphorylated protein levels) .

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